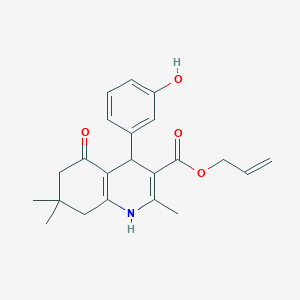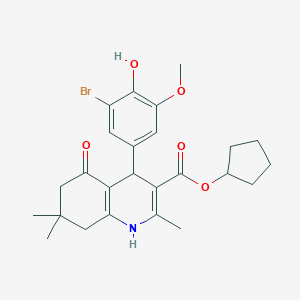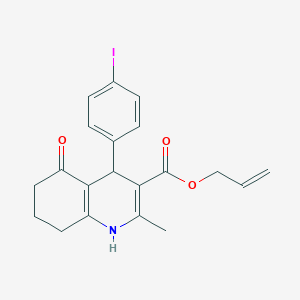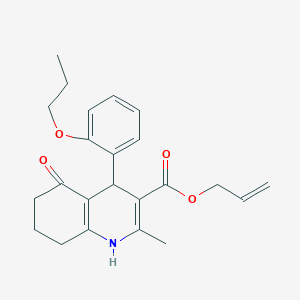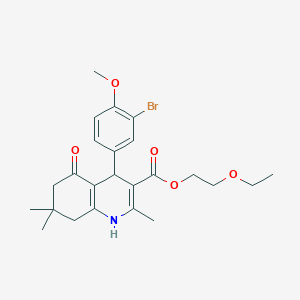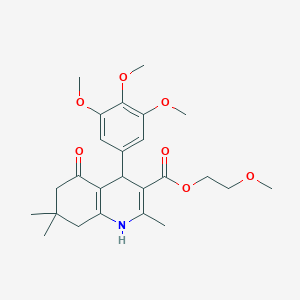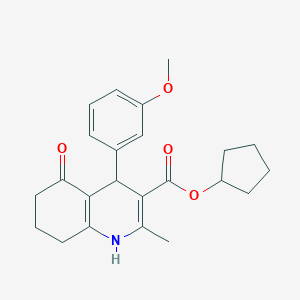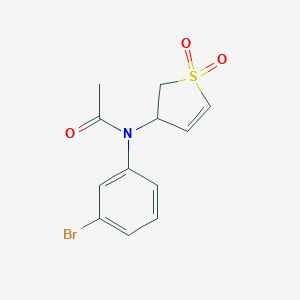
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide, also known as BPTAA, is a chemical compound that has been studied for its potential applications in scientific research. BPTAA is a thienylacetamide derivative that has shown promise as a tool for investigating the physiological and biochemical effects of various substances.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and detailed spectroscopic characterization of related compounds such as N-(3-acetyl-2-thienyl)-2-bromoacetamide provide insights into the structural and chemical properties of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide (Eller & Holzer, 2006).
Potential Pesticidal Applications
- Compounds like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, a derivative, have been characterized by X-ray powder diffraction, suggesting potential applications as pesticides (Olszewska et al., 2008).
Antiviral Properties
- Derivatives containing the (ω-p-bromophenoxyalkyl)uracil moiety have shown antiviral properties against human cytomegalovirus, indicating possible antiviral applications for related compounds (Paramonova et al., 2020).
Antioxidant Activity
- Nitrogen-containing bromophenols, similar in structure, have exhibited potent scavenging activity against radicals, suggesting potential antioxidant applications (Li et al., 2012).
Anticonvulsant and Antidepressant Activities
- Some derivatives like 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown antidepressant and anticonvulsant activities, hinting at potential neurological applications for related compounds (Xie et al., 2013).
Chemical Reactions and Synthesis Techniques
- Studies on the dibromohydration of N-(2-alkynylaryl)acetamide can provide valuable information on the synthesis techniques and chemical reactions of similar compounds (Qiu et al., 2017).
properties
IUPAC Name |
N-(3-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-3-10(13)7-11)12-5-6-18(16,17)8-12/h2-7,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBBWLKKJRRKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylethyl 2-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402061.png)
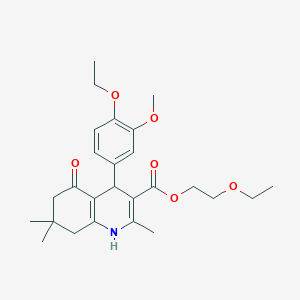

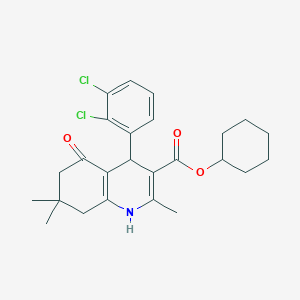
![1-Methylethyl 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402066.png)

